
(4-Amino-2-methoxy-5-nitrophenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Amino-2-methoxy-5-nitrophenyl)methanol is an organic compound with the molecular formula C8H10N2O4 It is characterized by the presence of an amino group, a methoxy group, and a nitro group attached to a benzene ring, along with a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-2-methoxy-5-nitrophenyl)methanol typically involves multiple steps. One common method starts with the nitration of 2-methoxyaniline to introduce the nitro group. This is followed by the reduction of the nitro group to an amino group using a reducing agent such as tin(II) chloride or iron in the presence of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and automated systems are often employed to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Amino-2-methoxy-5-nitrophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Tin(II) chloride or iron in hydrochloric acid.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: 4-Amino-2-methoxy-5-nitrobenzoic acid.
Reduction: 4-Amino-2-methoxy-5-aminophenylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4-Amino-2-methoxy-5-nitrophenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of (4-Amino-2-methoxy-5-nitrophenyl)methanol is primarily related to its functional groups. The amino group can interact with biological molecules through hydrogen bonding and nucleophilic attack. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components. The methoxy group can influence the compound’s solubility and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-5-nitrophenylmethanol: Lacks the amino group, making it less reactive in nucleophilic substitution reactions.
4-Amino-2-methoxyphenol: Lacks the nitro group, affecting its redox properties.
4-Amino-2-nitrophenol: Lacks the methanol group, influencing its solubility and reactivity.
Uniqueness
(4-Amino-2-methoxy-5-nitrophenyl)methanol is unique due to the combination of its functional groups, which confer a distinct set of chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C8H10N2O4 |
|---|---|
Molekulargewicht |
198.18 g/mol |
IUPAC-Name |
(4-amino-2-methoxy-5-nitrophenyl)methanol |
InChI |
InChI=1S/C8H10N2O4/c1-14-8-3-6(9)7(10(12)13)2-5(8)4-11/h2-3,11H,4,9H2,1H3 |
InChI-Schlüssel |
HPMCJTCEHOQEAK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1CO)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


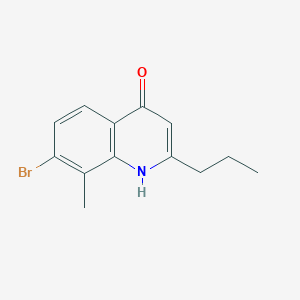
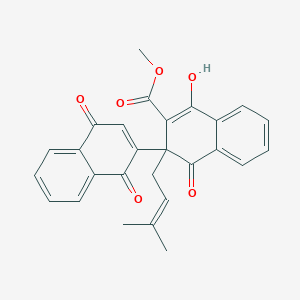

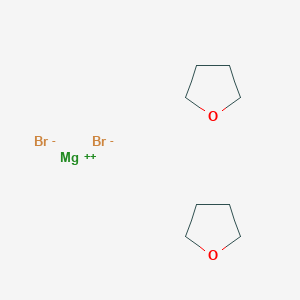
![Boronic acid, B-[4-(3-pyridinyl)-2-thienyl]-](/img/structure/B15093097.png)
![azane;[1-[hydroxy-(2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl)oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate](/img/structure/B15093104.png)

![1H-Pyrido[3,4-b]indole-1,3 4(2H,9H)-trione](/img/structure/B15093138.png)

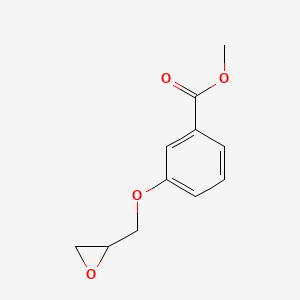
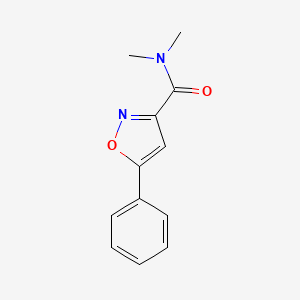
![6-Methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B15093152.png)
![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxan-4-ol](/img/structure/B15093153.png)

